molecular formula C17H23NO2 B5059567 2-Nonylisoindole-1,3-dione CAS No. 82181-90-6

2-Nonylisoindole-1,3-dione

Cat. No.: B5059567
CAS No.: 82181-90-6
M. Wt: 273.37 g/mol
InChI Key: PAHBXRHZXQZIBT-UHFFFAOYSA-N
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Description

2-Nonylisoindole-1,3-dione is a derivative of isoindoline-1,3-dione, a class of compounds known for their diverse chemical reactivity and promising applications in various fields. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. The nonyl group attached to the isoindoline ring enhances its hydrophobic properties, making it a valuable compound in different scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonylisoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The process can be carried out under various conditions, including solventless reactions and heating. For instance, a green synthesis technique involves simple heating and relatively quick solventless reactions, followed by purification using environmentally friendly methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using phthalic anhydride and primary amines in the presence of suitable catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Nonylisoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further utilized in different applications, such as pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-Nonylisoindole-1,3-dione has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Nonylisoindole-1,3-dione include other isoindoline-1,3-dione derivatives, such as:

  • N-Phenylisoindoline-1,3-dione
  • N-Methylisoindoline-1,3-dione
  • N-Butylisoindoline-1,3-dione

Uniqueness

What sets this compound apart from these similar compounds is its nonyl group, which enhances its hydrophobic properties and potentially increases its biological activity and chemical stability. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-nonylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-2-3-4-5-6-7-10-13-18-16(19)14-11-8-9-12-15(14)17(18)20/h8-9,11-12H,2-7,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHBXRHZXQZIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367856
Record name 1H-Isoindole-1,3(2H)-dione, 2-nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82181-90-6
Record name 1H-Isoindole-1,3(2H)-dione, 2-nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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